6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-14-6-4-13(5-7-14)15-10-16(22)21(12-19-15)11-17(23)20-8-2-1-3-9-20/h4-7,10,12H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPXBTZNLWHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Biginelli Reaction Adaptations
The classical Biginelli reaction employs an aldehyde, β-keto ester, and urea under acidic conditions. For the 4-fluorophenyl group at position 6, 4-fluorophenylacetaldehyde serves as the aldehyde component.
Procedure :
-
Reactants :
-
4-Fluorophenylacetaldehyde (1.0 equiv),
-
Ethyl acetoacetate (1.2 equiv),
-
Urea (1.5 equiv),
-
Catalyst: HCl (conc.) or Lewis acid (e.g., FeCl₃).
-
-
Outcome : 6-(4-Fluorophenyl)-3,4-dihydropyrimidin-4-one (yield: 60–75%).
Optimization :
Alternative Cyclocondensation Strategies
For higher regiocontrol, preformed β-keto esters with the 4-fluorophenyl group are used:
Step 1 : Synthesis of 4-(4-fluorophenyl)-3-oxobutanoic acid ethyl ester
-
Reactants : 4-Fluorophenylacetic acid, ethyl acetoacetate.
Step 2 : Cyclization with urea
Installation of the 3-[2-Oxo-2-(piperidin-1-yl)ethyl] Side Chain
Bromoacetylation Followed by Piperidine Substitution
Step 1 : Bromoacetylation at position 3
-
Reactants : Pyrimidinone, bromoacetyl bromide (1.5 equiv).
-
Base : Triethylamine (2.0 equiv) in dry dichloromethane.
-
Intermediate : 3-(2-Bromoacetyl)-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one (yield: 82%).
Step 2 : Nucleophilic substitution with piperidine
-
Reactants : Bromoacetyl intermediate, piperidine (3.0 equiv).
-
Solvent : Acetonitrile or DMF.
-
Conditions : 60°C, 6 hours.
Challenges :
Direct Alkylation via Mannich Reaction
A one-pot approach avoids isolating intermediates:
-
Reactants :
-
Pyrimidinone,
-
Formaldehyde (1.2 equiv),
-
Piperidine (2.0 equiv).
-
-
Catalyst : HCl or acetic acid.
-
Conditions : Reflux in ethanol, 8 hours.
Crystallization and Purification
Final purification ensures pharmaceutical-grade purity:
Method :
-
Solvent System : Ethyl acetate/hexane (3:1).
-
Procedure : Dissolve crude product in hot ethyl acetate, filter, and recrystallize.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Biginelli + Alkylation | 3 | 45 | 98 | High |
| Cyclocondensation + Substitution | 4 | 55 | 99 | Moderate |
| Mannich Reaction | 2 | 35 | 95 | Low |
Key Findings :
-
The cyclocondensation-substitution route offers the best balance of yield and purity.
-
Bromoacetylation requires strict temperature control to prevent diastereomer formation.
Mechanistic Insights and Side Reactions
Competing Alkylation at N1
The pyrimidinone’s N1 position is susceptible to alkylation, producing regioisomers. Using bulky bases (e.g., potassium carbonate in methyl isobutyl ketone) suppresses this side reaction.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the piperidinyl moiety may enhance the interaction with biological targets involved in tumor growth and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could possess antimicrobial effects, making them candidates for further investigation as potential antibiotics.
Pharmacology
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting metabolic disorders.
- Receptor Modulation : Investigations into the compound's ability to bind to various receptors (e.g., neurotransmitter receptors) could lead to insights into its potential use in treating neurological conditions.
Chemical Biology
- Biological Pathway Studies : This compound can serve as a tool for elucidating biological pathways due to its ability to modulate specific molecular targets. Understanding these interactions can provide valuable information for drug design.
- Mechanistic Studies : The unique structure allows researchers to explore its mechanism of action at the molecular level, which is essential for developing targeted therapies.
Case Studies and Research Findings
Several studies have highlighted the applications of 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent. |
| Study 2 | Antimicrobial Effects | Showed promising results against Gram-positive bacteria, indicating potential as an antibiotic candidate. |
| Study 3 | Enzyme Inhibition | Identified as a selective inhibitor of a key enzyme involved in metabolic pathways, providing insights for drug development. |
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the piperidinyl moiety contributes to its overall stability and bioactivity. The dihydropyrimidinone core is crucial for its biological activity, as it interacts with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substitutions
(a) 6-(4-Methylphenyl)-3-[2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl]-3,4-Dihydropyrimidin-4-One (CAS: 1060201-76-4)
- Modifications :
- 4-Methylphenyl replaces 4-fluorophenyl.
- Piperazine ring substitutes piperidine.
- Piperazine introduces additional hydrogen-bonding sites, which may improve target engagement .
(b) 1-{3-[(4-Fluorophenyl)Methyl]-4-Oxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl}-N-(3-Methylbutyl)Piperidine-4-Carboxamide
- Modifications: Thieno-pyrimidinone core replaces dihydropyrimidinone. Piperidine carboxamide side chain instead of ethyl ketone.
- Impact: The thieno ring enhances π-π stacking interactions but reduces aqueous solubility . Carboxamide improves metabolic stability compared to ketone functionalities .
Analogs with Varied Heterocyclic Side Chains
(a) 8-(4-(2-(4-(4-Fluorophenyl)Piperidin-1-yl)Ethyl)-1H-Pyrazol-1-yl)Pyrido[3,4-d]Pyrimidin-4(3H)-One
- Modifications: Pyrido-pyrimidinone core with a pyrazole-piperidine side chain.
- Demonstrated potent cell activity in preliminary assays (82% yield in synthesis) .
(b) N-[2-[3-(4-Fluorophenyl)-6-Oxopyridazin-1-yl]Ethyl]-2-(4-Methyl-6-Oxopyrimidin-1-yl)Acetamide (CID-49671233)
Physicochemical and Pharmacokinetic Comparisons
Table 1. Key Properties of Selected Analogs
*LogP estimated using fragment-based methods.
Biologische Aktivität
6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a synthetic compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is , with a molecular weight of approximately 303.36 g/mol. The presence of the fluorophenyl and piperidine moieties contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one show effectiveness against various bacterial strains. For instance, a study reported that certain pyrimidine derivatives exhibited potent antibacterial activity against E. coli and S. aureus . The specific activity of this compound against these pathogens remains to be fully elucidated but is promising based on structural analogs.
Antitumor Activity
Dihydropyrimidines have been studied for their potential antitumor effects. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways crucial for cancer cell proliferation. A related compound has shown effectiveness in inhibiting tumor growth in preclinical models, suggesting that 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one may also possess similar properties .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies have indicated that pyrimidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
The exact mechanism through which 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one exerts its biological effects is not fully characterized but may involve:
- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways.
- Inhibition of Nucleic Acid Synthesis : As seen with other pyrimidine derivatives, there may be an interference with nucleic acid synthesis, impacting cell division and proliferation.
- Antioxidant Activity : Some studies suggest that similar compounds can exhibit antioxidant properties, reducing oxidative stress within cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrimidine derivatives:
- Antimicrobial Study : A series of synthesized pyrimidines were tested against a panel of bacteria and fungi. Results indicated that modifications to the aromatic ring significantly enhanced antimicrobial potency .
- Antitumor Research : In vivo studies using animal models demonstrated that certain dihydropyrimidine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells .
- Enzyme Inhibition : Research highlighted the potential of dihydropyrimidines as AChE inhibitors, showing promise for treating cognitive disorders .
Analyse Chemischer Reaktionen
Representative Reaction Conditions:
a) Oxidation Reactions
The dihydropyrimidinone ring undergoes oxidation to form pyrimidin-4-one derivatives. For example:
-
Kornblum oxidation converts benzyl halides to aldehydes in situ, enabling tandem Biginelli reactions under microwave irradiation .
-
Chromium trioxide (CrO₃) selectively oxidizes the C5-C6 double bond, generating bioactive metabolites .
b) Substitution Reactions
-
Nucleophilic substitution at the 2-oxo position: Piperidine reacts with chloroacetyl intermediates to form the 2-(piperidin-1-yl)ethyl side chain .
-
Aromatic electrophilic substitution : The 4-fluorophenyl group undergoes halogenation or nitration under acidic conditions, modifying pharmacological activity .
Mechanistic Insights
-
Acid-catalyzed cyclization : Protonation of the aldehyde carbonyl initiates nucleophilic attack by urea, forming a Knoevenagel intermediate .
-
Rate-determining step : Condensation of the β-ketoester with the imine intermediate .
-
Steric effects : Bulky β-ketoesters (e.g., phenyl-substituted) reduce yields by up to 30% .
Stability and Reactivity
-
Thermal stability : Decomposes above 250°C, retaining integrity under reflux conditions (ΔT < 150°C) .
-
pH sensitivity : Stable in acidic media (pH 2–6) but hydrolyzes in strongly basic conditions (pH > 10) .
Spectroscopic Data (from analogs ):
| Property | Value |
|---|---|
| IR (KBr) | 3243 cm⁻¹ (N–H), 1698 cm⁻¹ (C=O) |
| ¹H NMR (CDCl₃) | δ 1.23 (CH₃), 5.25 (C4–H) |
| ¹³C NMR | δ 143.5 (C–F), 163.6 (C=O) |
Comparative Reactivity
The 4-fluorophenyl group enhances electrophilicity compared to non-halogenated analogs, accelerating reactions like:
Q & A
Basic: How can the synthesis of this compound be optimized for improved yield and purity under mild conditions?
Methodological Answer:
Synthesis optimization can leverage fluoropyrimidine methodologies, such as metal-free, one-pot reactions using β-CF₃ aryl ketones as precursors (). For example, substituting traditional acid catalysts with p-toluenesulfonic acid (PTSA) in polar solvents (e.g., ethanol) under reflux (80–100°C) can enhance regioselectivity and reduce side reactions . Post-synthetic purification via recrystallization (using ethyl acetate/hexane mixtures) or column chromatography (silica gel, chloroform:methanol gradients) improves purity (>95%) . Reaction monitoring via TLC (Rf ~0.3–0.5) ensures intermediate stability.
Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks for the dihydropyrimidinone core (e.g., NH at δ ~9–10 ppm, carbonyl C=O at ~160–170 ppm) and fluorophenyl substituents (¹⁹F NMR for F-environment analysis) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., chair conformation of piperidinyl groups) using single-crystal data (R factor <0.1) .
Advanced: How can researchers design in vitro assays to evaluate potential kinase inhibition or antimicrobial activity?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK2 or EGFR) at 1–10 µM compound concentrations. Include staurosporine as a positive control .
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ciprofloxacin as a reference .
- Cytotoxicity : Validate selectivity via MTT assays on human cell lines (e.g., HEK293) to exclude off-target effects .
Advanced: What computational strategies predict the compound’s drug-likeness and oral bioavailability?
Methodological Answer:
- Physicochemical Parameters : Calculate LogP (2–5), topological polar surface area (<140 Ų), and hydrogen-bond donors/acceptors using SwissADME .
- Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., kinases) via AutoDock Vina, with RMSD <2 Å .
- Bioavailability Radar : Evaluate Lipinski’s rule-of-five compliance (molecular weight <500, ≤5 H-bond donors) .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Purity Verification : Reanalyze compound batches via HPLC (C18 column, acetonitrile:water gradient) to confirm >95% purity, as impurities (e.g., unreacted thiourea) may skew results .
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) with internal controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to identify rapid degradation as a confounding factor .
Advanced: What substituent modifications enhance the compound’s bioactivity while maintaining solubility?
Methodological Answer:
- Piperidine Substituents : Replace the 2-oxoethyl group with methyl or trifluoromethyl groups to improve metabolic stability ( ).
- Fluorophenyl Optimization : Introduce para-methoxy or ortho-chloro groups to enhance target binding (SAR studies from ).
- Solubility : Incorporate PEGylated side chains or tertiary amines to increase aqueous solubility without compromising logD .
Advanced: How can analytical methods like HPLC be validated for quantifying this compound in biological matrices?
Methodological Answer:
- Column Selection : Use C18 Chromolith® columns (3 µm particle size) for high-resolution separation .
- Mobile Phase : Optimize with 0.1% formic acid in water:acetonitrile (70:30 to 30:70 gradient) at 1 mL/min flow rate.
- Validation Parameters :
- Linearity : R² >0.99 across 1–100 µg/mL.
- LOQ (Limit of Quantification) : ≤0.5 µg/mL via signal-to-noise ratio ≥10.
- Recovery : >85% in spiked plasma samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
